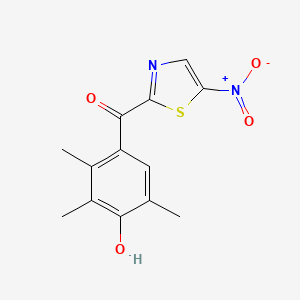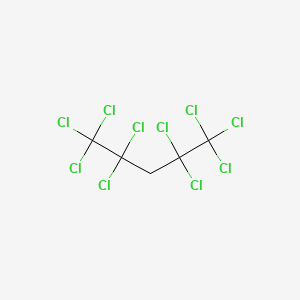
1,1,1,2,2,4,4,5,5,5-Decachloropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,4,4,5,5,5-Decachloropentane is a highly chlorinated organic compound It is a derivative of pentane where ten hydrogen atoms are replaced by chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,4,4,5,5,5-Decachloropentane can be synthesized through the chlorination of pentane. The process involves the substitution of hydrogen atoms with chlorine atoms using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure complete chlorination.
Industrial Production Methods: The industrial production of this compound involves a continuous flow process where pentane is reacted with chlorine gas in a reactor. The reaction mixture is then purified through distillation to obtain the desired product. The process is designed to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,4,4,5,5,5-Decachloropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form chlorinated carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are used under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Formation of chlorinated alcohols or amines.
Reduction Reactions: Formation of partially chlorinated pentanes.
Oxidation Reactions: Formation of chlorinated carboxylic acids.
Scientific Research Applications
1,1,1,2,2,4,4,5,5,5-Decachloropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,4,4,5,5,5-Decachloropentane involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. It can also disrupt cell membranes due to its lipophilic nature, leading to cell damage and toxicity. The pathways involved include oxidative stress and disruption of cellular homeostasis.
Comparison with Similar Compounds
1,1,1,2,2,3,4,5,5,5-Decachloropentane: A similar compound with a slightly different chlorination pattern.
1,1,1,2,2,3,3,4,4,5-Decachloropentane: Another derivative with a different arrangement of chlorine atoms.
Uniqueness: 1,1,1,2,2,4,4,5,5,5-Decachloropentane is unique due to its specific chlorination pattern, which imparts distinct chemical properties. Its high degree of chlorination makes it more stable and less reactive compared to other partially chlorinated pentanes. This stability is advantageous in certain industrial applications where a non-reactive solvent is required.
Properties
CAS No. |
54976-89-5 |
|---|---|
Molecular Formula |
C5H2Cl10 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
1,1,1,2,2,4,4,5,5,5-decachloropentane |
InChI |
InChI=1S/C5H2Cl10/c6-2(7,4(10,11)12)1-3(8,9)5(13,14)15/h1H2 |
InChI Key |
OMSICRUTXGVMJR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(Cl)Cl)C(C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



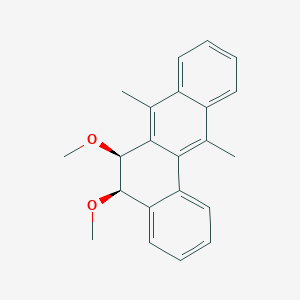
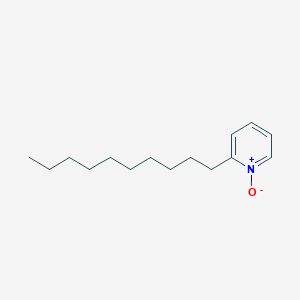

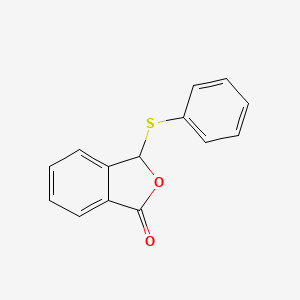
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)
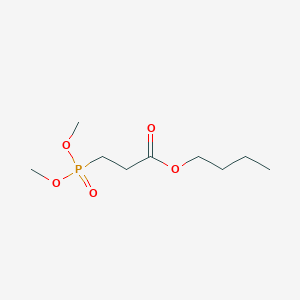


![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
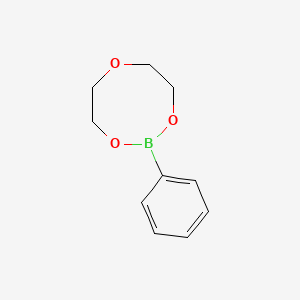
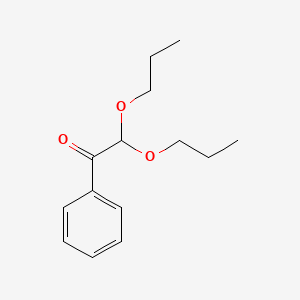
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
